2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-14-8-6-13(7-9-14)17(21)12-24-19-16-4-3-5-18(23-2)15(16)10-11-20-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRAAFQZMJVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone is a derivative of isoquinoline known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H17N1O3S1
- Molecular Weight: 327.39 g/mol
- IUPAC Name: this compound
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of isoquinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7) through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary assessments indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing significant inhibition of bacterial growth.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: The compound promotes apoptosis in cancer cells by modulating key apoptotic regulators.
- Cytokine Modulation: It alters the expression levels of cytokines involved in inflammation.
- Enzyme Inhibition: It may inhibit specific enzymes crucial for microbial survival, contributing to its antimicrobial effects.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Zhang et al. (2020) | Evaluate anticancer effects | Induced apoptosis in MCF-7 cells; increased Bax/Bcl-2 ratio |
| Li et al. (2021) | Assess anti-inflammatory properties | Reduced TNF-alpha and IL-6 in animal models |
| Kumar et al. (2022) | Investigate antimicrobial activity | Effective against E. coli and S. aureus with low MIC values |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following structurally related compounds highlight variations in substituents, linkage types, and biological activities:
Table 1: Key Structural Analogues
Key Observations:
- Linkage Type : Thioether-containing compounds (e.g., 8a, 12a) generally exhibit higher thermal stability (e.g., 8a: 162–164°C) compared to ether-linked analogs like the β-O-4 dimer, which may have lower melting points due to reduced polarity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 8a) increase reactivity and may enhance binding interactions in biological systems, whereas methoxy groups improve solubility .
- Synthetic Efficiency : Compound 12a achieves a 94% yield, suggesting optimized reaction conditions for triazole-thioether derivatives compared to other analogs .
Table 2: Antiplasmodial Activity of Selected Thioether-Ethanone Derivatives
Key Observations:
- Electron-Withdrawing Groups : Nitro and chloro substituents significantly enhance antiplasmodial activity, as seen in indole-based thioethers .
- Core Heterocycle Influence: While the target compound features an isoquinoline core, indole-based analogs demonstrate superior activity, suggesting heterocycle choice is critical for target binding .
Key Observations:
- Synthetic Methods : Triazole-thioether derivatives (e.g., 8a) are synthesized under mild conditions (room temperature), whereas ether-linked dimers require prolonged reaction times .
- Spectroscopic Signatures : IR spectra consistently show C=O stretches near 1680–1700 cm⁻¹, while 1H NMR data confirms aromatic proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
